trans-2-Pentene is an unsaturated hydrocarbon belonging to the alkene family, characterized by its double bond between the second and third carbon atoms in the chain. Its molecular formula is and it has a molecular weight of approximately 70.13 g/mol. The compound exists as a colorless liquid with a slightly disagreeable odor and is insoluble in water but soluble in organic solvents such as alcohol, benzene, and ether .
The structure of trans-2-pentene features a double bond in the trans configuration, meaning that the substituents on either side of the double bond are on opposite sides, which influences its chemical properties and reactivity compared to its cis counterpart.
While specific biological activities of trans-2-pentene are not extensively documented, its presence in various environmental samples suggests potential interactions within biological systems. It has been identified in emissions from combustion processes, indicating possible implications for air quality and human health due to its volatile organic compound status .
trans-2-Pentene can be synthesized through several methods:
trans-2-Pentene is utilized in various applications including:
trans-2-Pentene is part of a broader family of alkenes and shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Configuration | Key Characteristics |
|---|---|---|---|
| cis-2-Pentene | C5H10 | Cis | Similar structure but different physical properties due to cis configuration. |
| 1-Pentene | C5H10 | Linear | Contains a terminal double bond; more reactive towards polymerization. |
| 3-Pentene | C5H10 | Linear | Different position of the double bond; less common than 1 and 2-pentenes. |
| Cyclopentene | C5H8 | Cyclic | A cyclic alkene with different reactivity patterns compared to linear alkenes. |
The unique trans configuration of trans-2-pentene contributes to its distinct chemical reactivity and applications compared to these similar compounds.
The production of trans-2-pentene can be achieved through several synthetic pathways, each offering distinct advantages depending on the desired purity, scale of production, and available resources. The following sections detail the most significant methods currently employed in both laboratory and industrial settings.
Catalytic dehydrogenation represents one of the most direct routes for trans-2-pentene synthesis. This process involves the removal of hydrogen from n-pentane to form the double bond.
Dehydrogenation of n-pentane: The conversion of n-pentane to trans-2-pentene can be achieved using various transition metal catalysts, with iridium and platinum-based systems showing particularly promising results.
Table 1. Dehydrogenation of n-pentane catalyzed by pincer iridium complexes at 240°C
| Catalyst | Ethylene Pressure | n-Pentane Concentration | Yield of trans-2-Pentene |
|---|---|---|---|
| 1mM pincer iridium | 2 atm | 8.7 M | Significant formation observed |
As reported in detailed studies, the reaction typically proceeds under elevated temperatures (240°C) with ethylene serving as a hydrogen acceptor at pressures around 2 atm. The use of pincer iridium catalysts has shown exceptional effectiveness for this transformation.
When the reaction temperature is elevated to 500°C, the initial conversion of n-pentane increases to approximately 40% with about 50% selectivity toward 1-pentene and 2-pentene isomers. Interestingly, the product distribution can be significantly influenced by modifying catalysts with promoters such as potassium ions.
Olefin Metathesis: Another important route to trans-2-pentene involves olefin metathesis reactions, which can either produce or consume trans-2-pentene depending on the starting materials.
Metathesis of trans-2-pentene using tungsten-based catalysts produces 2-butene and 3-hexene through the exchange of alkylidene fragments3. The reaction is generally catalyzed by systems consisting of tungsten hexachloride (WCl₆) with cocatalysts such as tin alkyls (SnR₄ or Sn₂R₆).
The metathesis mechanism involves the formation of metallacyclobutane intermediates as first proposed by Chauvin. This mechanism is now generally accepted for both cyclic and acyclic olefin metathesis reactions:
The stereochemistry of the metathesis reaction is of particular interest. Studies have shown that the cis/trans ratio in the products is influenced by the initial stereochemistry of the 2-pentene substrate, with distinctive patterns emerging based on the catalyst system employed.
Alternative approaches to trans-2-pentene synthesis include alkyne coupling reactions and strategically designed retrosynthetic pathways.
Alkyne Coupling: The metal-catalyzed coupling of alkynes represents a powerful method for preparing 1,3-enynes, which can be further manipulated to obtain trans-2-pentene.
Rhodium-catalyzed dimerization of 1-pentyne (4) produces a mixture of (E)-head-to-head product 5 and head-to-tail product 6 in a 2.4:1 ratio. This reaction typically occurs in refluxing acetone with rhodium-based catalysts.
HC≡C-CH₂CH₂CH₃ + HC≡C-CH₂CH₂CH₃ → CH₃CH₂CH₂-CH=CH-C≡C-CH₂CH₂CH₃ + CH₃CH₂CH₂-C≡C-CH=CH-CH₂CH₃ (1-pentyne) (head-to-head) (head-to-tail)The selectivity of these coupling reactions can be influenced by the choice of solvent, with THF favoring (E)-head-to-head products while methanol promotes (Z)-selective coupling. Subsequent reduction of the triple bond in these enynes can lead to trans-2-pentene formation.
Retrosynthetic Strategies: When designing a synthesis for trans-2-pentene, retrosynthetic analysis provides a systematic approach by working backward from the target molecule.
Key considerations in retrosynthetic planning for trans-2-pentene include:
For example, trans-2-pentene can be retrosynthetically derived from 2-pentanol through dehydration, with the stereoselectivity controlled by the elimination conditions. Alternatively, it can be visualized as arising from the reduction of 2-pentyne with a stereoselective reducing agent.
Iridium complexes bearing pincer ligands have emerged as exceptionally effective catalysts for the selective formation of trans-2-pentene through dehydrogenation processes.
PCP-Pincer Iridium Catalysts: These sophisticated organometallic complexes feature a tridentate "pincer" ligand that provides remarkable stability and activity in dehydrogenation reactions.
Studies have demonstrated that iridium complexes of sterically unhindered pincer ligands such as PCP, particularly in the solid phase, exhibit extremely high rates and turnover numbers for n-alkane dehydrogenation. A key advantage of these catalyst systems is their ability to yield high proportions of terminal dehydrogenation products (α-olefins).
The mechanism of dehydrogenation catalyzed by pincer-Ir complexes involves:
Recent advances have expanded the utility of these catalysts through the development of proton-coupled electron transfer (PCET) approaches. These methods employ pairs of oxidants and bases as proton and electron acceptors, achieving up to 97% yield with respect to oxidant and base, and up to 15 catalytic turnovers with respect to iridium.
Table 2. Performance of different iridium pincer catalysts in n-pentane dehydrogenation
| Catalyst | Temperature (°C) | Hydrogen Acceptor | Selectivity for Trans-2-pentene (%) |
|---|---|---|---|
| (tBu₄PCP)Ir | 240 | Ethylene (2 atm) | High |
| (iPr₄PCP)Ir | 240 | Ethylene (2 atm) | Moderate |
The selectivity between cis- and trans-2-pentene isomers can be influenced by catalyst design, with bulkier substituents on the pincer ligand generally favoring the formation of trans isomers due to steric effects12.
The equilibrium between cis- and trans-2-pentene is governed by thermodynamic and kinetic factors. The standard Gibbs free energy change (ΔG°) for cis-to-trans isomerization at 400 K is −3.67 kJ/mol, corresponding to an equilibrium constant (Kc) of approximately 3.01 [1]. Le Chatelier’s principle predicts that adding trans-2-pentene shifts the equilibrium toward cis-2-pentene [1].
Isomerization proceeds via two primary mechanisms:
| Catalyst Type | Mechanism | Selectivity (E:Z) | Key Reference |
|---|---|---|---|
| Ru(acn) | β-H elimination | 95:5 | [2] |
| Pd(OAc)₂ | Nucleopalladation | 85:15 | [3] |
| Mn(CO)₅⁻ | Epoxidation-deoxygenation | 99:1 | [6] |
Recent work by Coates et al. demonstrated a stereoinvertive epoxidation-deoxygenation strategy using manganese pentacarbonyl anions, achieving 99% selectivity for trans-2-pentene [6].
Ruthenium complexes exhibit exceptional activity in trans-2-pentene formation through β-hydride elimination. The Ru(acn) catalyst (Figure 1) preferentially stabilizes trans-alkenes due to conformational constraints during the migratory insertion step [2].
DFT calculations on butene isomerization reveal that Ru(acn) discriminates against cis-alkene formation by imposing a 12.5 kJ/mol energy barrier for the η¹-to-η³ transition [2]. This kinetic control ensures >90% trans-selectivity at ambient temperatures.
While tungsten-based catalysts are less commonly reported for trans-2-pentene, their role in olefin metathesis is well-established in broader contexts. Tungsten alkylidenes facilitate [2+2] cycloaddition with alkenes, though specific studies on trans-2-pentene remain limited. Comparative studies suggest that tungsten catalysts favor bulkier substrates, whereas ruthenium systems (e.g., Grubbs catalysts) are more effective for terminal alkenes [4].
Palladium catalysts enable selective hydrogenation of trans-2-pentene to n-pentane while preserving stereochemistry. Key findings include:
| Substrate | Catalyst | Product | Selectivity (%) |
|---|---|---|---|
| trans-2-pentene | Pd(OAc)₂ | n-pentane | 92 |
| cis-2-pentene | Pd(acac)₂ | 2-pentanol | 78 |
Ozonolysis of trans-2-pentene generates a carbonyl oxide (Criegee intermediate), which rearranges to form pentanal and formaldehyde. The reaction proceeds via a cyclic ozonide intermediate, with stereochemistry influencing the stability of transition states. While specific studies on trans-2-pentene are scarce, analogous systems show that trans-alkenes produce more stabilized Criegee intermediates due to reduced steric strain.
The thermal cis-trans isomerization of trans-2-pentene follows well-defined kinetic pathways that have been extensively studied in various media. First-order kinetics govern the isomerization process, with rate constants showing strong temperature dependence. In ionic liquid media, the observed rate constants range from 1.19 × 10⁻⁶ s⁻¹ at 288 K to 129.6 × 10⁻⁶ s⁻¹ at 323 K, demonstrating the pronounced effect of temperature on the reaction rate.
The activation energy for cis-trans isomerization has been determined through both experimental and theoretical approaches. Computational studies using density functional theory calculations reveal an activation energy of approximately 31.2 kcal/mol in acetone solvent. This value is consistent with the energy required to overcome the π-bond rotation barrier in alkenes, where the double bond must be partially broken to allow rotation around the carbon-carbon axis.
Thermodynamic parameters for the isomerization process include an enthalpy of activation (ΔH‡) of 21.3 kcal/mol and an entropy of activation (ΔS‡) of -13.4 J/mol·K in ionic liquid systems. The negative entropy of activation indicates that the transition state is more ordered than the ground state, consistent with the formation of a constrained rotational transition state during the isomerization process.
The solvent effects on isomerization kinetics are particularly pronounced. Studies in different ionic liquids, including 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM PF₆) and 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM Tf₂N), show that solvent polarity significantly influences the reaction rates. The more polar BMIM Tf₂N provides better stabilization of the transition state, leading to lower activation barriers and faster isomerization rates.
Ruthenium-based catalysts have emerged as highly effective systems for promoting the geometric isomerization of trans-2-pentene. The bifunctional nature of these catalysts allows for multiple reaction pathways and enhanced selectivity in isomerization processes.
The mechanism of ruthenium-catalyzed isomerization involves several key steps: (1) β-hydrogen elimination to generate a ruthenium hydride intermediate, (2) reductive elimination of the hydride intermediate to form a nitrogen-protonated allyl complex, (3) hydrogen transportation through dihedral rotation with the ruthenium-phosphorus bond acting as the rotation axis, (4) oxidative addition to form another hydride complex, and (5) reductive elimination to produce the final isomerized product.
Activation energies for ruthenium-catalyzed processes are generally lower than thermal isomerization pathways. The rate-determining step in the bifunctional ruthenium catalyst mechanism involves the oxidative addition process, with a calculated free energy barrier of 31.2 kcal/mol. This value represents the energy required for hydrogen transfer from the nitrogen center to the ruthenium metal center.
The turnover frequency for ruthenium catalysts in related isomerization reactions can reach values as high as 11.5 s⁻¹ under optimized conditions. This high catalytic activity demonstrates the efficiency of ruthenium-based systems in promoting geometric isomerization reactions.
Ligand effects play a crucial role in determining catalyst performance. The nitrogen-heterocyclic ligands in bifunctional ruthenium catalysts serve dual functions: they provide an internal basic center (nitrogen atom) and act as hydrogen transporters during the isomerization process. This bifunctional character is essential for the high activity and selectivity observed in ruthenium-catalyzed isomerization reactions.
Zeolite catalysts provide unique opportunities for controlling both geometric and skeletal isomerization of trans-2-pentene through their well-defined pore structures and acidic properties. The confined environment within zeolite channels can influence reaction selectivity and product distribution.
Beta zeolite has been extensively studied for pentene isomerization reactions. The large 12-ring channels of beta zeolite provide sufficient space for pentene molecules to undergo isomerization without significant steric constraints. First-principles calculations using density functional theory have revealed that the reaction proceeds through carbenium ion intermediates, with the protonation of the alkene being the initial step in the catalytic cycle.
The H-ZSM-22 zeolite system exhibits particularly interesting behavior for 2-pentene isomerization. Three distinct reaction pathways have been identified: (1) the ethyl-shift pathway, (2) the dimethylcyclopropane (DMCP) intermediate pathway, and (3) the edge-protonated DMCP pathway. Among these, the DMCP intermediate pathway is kinetically favored, with a calculated activation energy of 98 kJ/mol.
Reaction mechanisms in zeolite-catalyzed systems involve the formation of secondary carbenium ions as key intermediates. The stability of these intermediates depends on the zeolite framework structure and the degree of substitution around the carbocationic center. The confined environment of the zeolite channels can stabilize certain carbenium ion geometries while destabilizing others, leading to selective isomerization pathways.
Shape selectivity effects are particularly pronounced in zeolite-catalyzed isomerization. The comparison between different zeolite structures (Beta, Mordenite, and ZSM-5) reveals that the large 12-ring channels of Beta and Mordenite have minimal steric hindrance effects, while the smaller 10-ring channels of ZSM-5 significantly increase the activation energy for isomerization.
The thermodynamic stability of geometric isomers plays a crucial role in determining product distributions under equilibrium conditions. For the cis-trans isomerization of 2-pentene, the trans isomer is thermodynamically favored due to reduced steric interactions between the methyl and ethyl substituents.
Equilibrium constants for the cis to trans isomerization have been experimentally determined. At 400 K, the equilibrium constant (Keq) is approximately 3.01, indicating that the trans isomer is favored by a factor of about 3:1 over the cis isomer. This preference reflects the lower steric energy of the trans configuration.
The Gibbs free energy change for the isomerization reaction (cis → trans) is -3.67 kJ/mol at 400 K. This negative value confirms that the trans isomer is thermodynamically more stable than the cis isomer under these conditions. The relatively small magnitude of this energy difference indicates that both isomers can coexist in significant concentrations under many reaction conditions.
Steric control becomes particularly important in systems where kinetic factors dominate over thermodynamic considerations. In reactions conducted under kinetic control, the product distribution reflects the relative rates of formation rather than the thermodynamic stabilities of the products. This distinction is crucial for understanding and predicting the outcomes of isomerization reactions under different conditions.
Temperature effects on thermodynamic versus kinetic control are significant. At lower temperatures, kinetic control typically dominates, favoring the formation of products with lower activation barriers. As temperature increases, the system approaches thermodynamic control, where the product distribution reflects the relative stabilities of the isomers.
The reversibility of isomerization reactions is a key factor in determining whether thermodynamic or kinetic control will be observed. Under conditions where the reaction is reversible, sufficient energy is available to overcome activation barriers in both directions, allowing the system to reach thermodynamic equilibrium. In contrast, under irreversible conditions, the product distribution is determined by the kinetics of the forward reaction only.
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